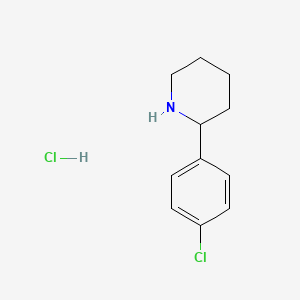

2-(4-Chlorophenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXMBRSBLGHIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589971 | |

| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37656-37-4 | |

| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (S)-2-(4-Chlorophenyl)piperidine Hydrochloride

Abstract

(S)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral heterocyclic compound belonging to the 2-arylpiperidine class, a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, designed for researchers, scientists, and professionals in the field of drug discovery. This document synthesizes information on its physicochemical characteristics, presents a plausible and referenced synthetic route, and delves into its anticipated analytical profile. Furthermore, based on established structure-activity relationships within the 2-arylpiperidine family, this guide explores the probable pharmacological mechanism of action, focusing on monoamine transporters, and discusses potential, albeit speculative, therapeutic applications. All quantitative data is summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets. The 2-arylpiperidine motif, in particular, is a core structural feature of compounds known to interact with central nervous system (CNS) targets, most notably monoamine transporters.

(S)-2-(4-Chlorophenyl)piperidine hydrochloride represents a specific, optically pure enantiomer within this class. The stereochemistry at the C2 position is crucial, as biological targets are chiral, and different enantiomers often exhibit vastly different pharmacological activities, potencies, and safety profiles. This guide aims to provide a detailed technical resource on this compound, acknowledging the current limitations in publicly available data for this specific molecule while providing a robust, scientifically grounded framework based on the well-established properties of its chemical class.

Physicochemical and Structural Properties

The fundamental properties of (S)-2-(4-Chlorophenyl)piperidine hydrochloride are summarized below. These data are essential for experimental design, including solubility testing, formulation, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(4-chlorophenyl)piperidine hydrochloride | [2] |

| CAS Number | 1391375-27-1 | [2][3] |

| Molecular Formula | C₁₁H₁₅Cl₂N | [2][4] |

| Molecular Weight | 232.15 g/mol | [4] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥98% | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

| InChI Key | POXMBRSBLGHIQE-MERQFXBCSA-N | [2] |

Synthesis and Stereochemistry

The synthesis of optically pure 2-arylpiperidines is a non-trivial task that requires stereocontrolled methodologies. Direct synthesis of the racemate followed by chiral resolution, or an asymmetric synthesis from the outset, are the two primary strategies. Given the importance of the (S)-enantiomer for specific biological interactions, an enantioselective approach is often preferred in modern drug discovery campaigns.

Representative Synthetic Pathway

A logical synthetic approach would commence with commercially available 4-chlorobenzaldehyde and proceed through the formation of a tetrahydropyridine intermediate, followed by a final enantioselective reduction.

Caption: Plausible synthetic pathway for (S)-2-(4-Chlorophenyl)piperidine hydrochloride.

Experimental Protocol: A Representative Asymmetric Synthesis

This protocol is a representative methodology based on well-established chemical transformations for the synthesis of chiral piperidines.[5][6] Researchers should perform their own optimization and safety assessments.

Step 1-3: Synthesis of 2-(4-Chlorophenyl)-1,4,5,6-tetrahydropyridine (Prochiral Intermediate)

-

This multi-step process is condensed for brevity but involves standard organic chemistry techniques for ring formation, which can be adapted from various literature procedures for piperidone synthesis. The key is the formation of the prochiral tetrahydropyridine ring system which is the substrate for the asymmetric reduction.

Step 4: Asymmetric Reduction to (S)-2-(4-Chlorophenyl)piperidine

-

To a flame-dried, nitrogen-purged round-bottom flask, add a solution of the chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents), in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (BH₃-DMS, ~1.1 equivalents) to the catalyst solution and stir for 15 minutes to allow for complex formation.

-

A solution of 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyridine (~1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

The solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (S)-2-(4-chlorophenyl)piperidine. The product should be purified by column chromatography.

Step 5: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath and add a solution of 2M HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(4-Chlorophenyl)piperidine hydrochloride as a solid.

Analytical Characterization

| Technique | Expected Results |

| ¹H NMR | The spectrum would be complex due to the chiral center and conformational rigidity. Expected signals include: A multiplet for the proton at the C2 position (benzylic and adjacent to nitrogen) around 3.0-3.5 ppm. Aromatic protons on the 4-chlorophenyl ring appearing as two doublets (an AA'BB' system) between 7.2-7.5 ppm. A broad signal for the N-H proton (concentration and solvent dependent). A series of complex multiplets for the piperidine ring protons between 1.5-3.0 ppm. |

| ¹³C NMR | Expected signals include: A signal for the C2 carbon around 60-65 ppm. Aromatic carbons between 125-145 ppm, with the carbon bearing the chlorine atom showing a distinct shift. Aliphatic carbons of the piperidine ring appearing between 25-55 ppm. |

| Mass Spectrometry | Electrospray ionization (ESI-MS) in positive mode would show a parent ion [M+H]⁺ corresponding to the free base (C₁₁H₁₄ClN) at m/z ≈ 196.09, exhibiting a characteristic isotopic pattern due to the presence of chlorine. |

| Chiral HPLC | To confirm enantiomeric purity, analysis on a chiral stationary phase (e.g., Chiralcel OD-H or similar) is required. The (S)-enantiomer should resolve into a single peak with a distinct retention time compared to the (R)-enantiomer. |

| Infrared (IR) | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹, broad), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), and C-Cl stretching (~1000-1100 cm⁻¹). |

Pharmacology and Mechanism of Action

The precise pharmacological profile of (S)-2-(4-Chlorophenyl)piperidine hydrochloride has not been extensively documented in publicly available literature. However, based on the well-established pharmacology of the 2-arylpiperidine scaffold, a primary mechanism of action can be confidently hypothesized.

Primary Molecular Targets: Monoamine Transporters

Compounds with the 2-arylpiperidine structure are well-known inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8][9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.

Caption: General mechanism of monoamine transporter inhibition by 2-arylpiperidines.

Structure-Activity Relationship (SAR) Insights

-

Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical for both potency and selectivity. A 4-chloro substituent, as in the title compound, is a common feature in many DAT inhibitors.

-

Stereochemistry: The stereochemistry at the C2 position is paramount. For many 2-arylpiperidines, the (S)-enantiomer displays significantly different affinity and/or selectivity for DAT, SERT, and NET compared to the (R)-enantiomer.[10][11]

-

N-Substitution: While the title compound is a secondary amine (N-unsubstituted), derivatization at this position can dramatically alter the pharmacological profile, often enhancing potency or modulating selectivity between the different monoamine transporters.[9]

Based on these principles, (S)-2-(4-Chlorophenyl)piperidine hydrochloride is likely a potent inhibitor of at least one of the monoamine transporters. Its precise profile (e.g., selective for DAT, or a dual SERT/NET inhibitor) would require experimental validation through radioligand binding assays and functional uptake inhibition studies.

Potential Therapeutic Applications

Given its likely role as a monoamine transporter inhibitor, (S)-2-(4-Chlorophenyl)piperidine hydrochloride could serve as a valuable lead compound or research tool in several areas of CNS drug discovery. The following potential applications are speculative and contingent on its specific selectivity and functional activity profile.

-

Depression and Anxiety Disorders: If the compound is a potent inhibitor of SERT and/or NET, it could be investigated as a potential antidepressant.[2] Dual-acting agents are hypothesized to have a more rapid onset of action and greater efficacy in some patient populations.[10]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Selective or dual DAT/NET inhibitors are the primary mechanism of action for several ADHD medications. If the compound possesses this profile, it could be explored for this indication.

-

Cocaine Addiction Treatment: High-affinity DAT inhibitors can act as cocaine antagonists and are being investigated as potential treatments for cocaine abuse.[12]

-

Neurodegenerative Diseases: The modulation of monoaminergic systems is an area of interest for symptomatic treatment in conditions like Parkinson's disease.

-

Research Tool: As a stereochemically pure ligand, this compound could be an invaluable tool for probing the structure and function of monoamine transporters, helping to elucidate the specific binding pockets and conformational changes involved in ligand binding and substrate transport.[13]

Safety and Handling

(S)-2-(4-Chlorophenyl)piperidine hydrochloride is classified as a harmful substance. Standard laboratory safety precautions should be strictly followed.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

-

Conclusion

(S)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral molecule with significant potential as a lead structure in CNS drug discovery. While specific pharmacological data for this compound is limited in the public domain, its structural class—the 2-arylpiperidines—is strongly associated with the potent inhibition of monoamine transporters. This technical guide has provided a comprehensive overview of its known physicochemical properties, a plausible synthetic strategy, and a scientifically grounded hypothesis for its mechanism of action. Further experimental investigation is required to fully elucidate its pharmacological profile and validate its potential as a therapeutic agent or research tool. The information presented herein serves as a foundational resource for scientists and researchers embarking on studies involving this intriguing compound.

References

-

ResearchGate. Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Available from: [Link]

-

PubMed. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Available from: [Link]

-

PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Available from: [Link]

-

PubMed. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Available from: [Link]

-

PubMed. effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Available from: [Link]

-

PubMed. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Available from: [Link]

-

PubMed. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Available from: [Link]

-

MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Available from: [Link]

-

PubMed. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Available from: [Link]

- Google Patents. Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.

-

Journal of Pharmacology and Experimental Therapeutics. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Available from: [Link]

-

MDPI. Structure Modeling of the Norepinephrine Transporter. Available from: [Link]

-

PubMed Central. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available from: [Link]

-

PubMed Central. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available from: [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

-

PubChem. (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

-

PubMed. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. Available from: [Link]

-

PubMed. Organocatalytic enantioselective reduction of pyridines. Available from: [Link]

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available from: [Link]

-

NIH. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Chemsrc. 4-(4-Chlorophenyl)piperidine | CAS#:26905-02-2. Available from: [Link]

-

Scilit. Asymmetric synthesis XXI. Enantioselective reduction of ketones catalyzed by new (4S,5R)-4,5-diphenyl-1,3,2-oxazaborolidine. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organocatalytic enantioselective reduction of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-(4-Chlorophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage with a wide array of biological targets have made it a privileged structure in the design of central nervous system (CNS) agents. Within this vast chemical space, (R)-2-(4-Chlorophenyl)piperidine hydrochloride emerges as a chiral entity with latent potential, warranting a detailed exploration of its chemical and pharmacological properties. This guide, intended for the discerning scientific audience, provides a comprehensive overview of its stereoselective synthesis, rigorous analytical characterization, and a prospective look into its mechanism of action based on the pharmacology of structurally related compounds.

Physicochemical Properties and Structural Elucidation

(R)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral molecule distinguished by a piperidine ring substituted at the 2-position with a 4-chlorophenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂N | PubChem[1] |

| Molecular Weight | 232.15 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-(4-chlorophenyl)piperidine;hydrochloride | PubChem[1] |

| SMILES | C1CCNC2=CC=C(C=C2)Cl.Cl | PubChem[1] |

| Physical Form | Expected to be a solid | General knowledge |

The structure, depicted below, highlights the key features: a saturated heterocyclic piperidine ring, a chiral center at the C2 position, and an aromatic chlorophenyl substituent. The (R)-configuration at the C2 position is crucial for its specific interaction with biological targets.

Figure 1: Chemical structure of (R)-2-(4-Chlorophenyl)piperidine. The asterisk denotes the chiral center.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 2-arylpiperidines is a well-explored area of organic chemistry. The methodologies can be broadly categorized into two approaches: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

One robust method involves the use of chiral lactams derived from amino acids. For instance, a chiral bicyclic lactam can be prepared from the cyclodehydration of an achiral or racemic aryl-δ-oxoacid with a chiral auxiliary like (R)-phenylglycinol. This stereoselectively yields a chiral non-racemic bicyclic lactam, which can then be further manipulated to produce the desired (R)-2-arylpiperidine.

Figure 2: Generalized workflow for the asymmetric synthesis of (R)-2-arylpiperidines.

Experimental Protocol: Generalized Asymmetric Synthesis

-

Lactam Formation: A mixture of the appropriate 5-oxo-5-(4-chlorophenyl)pentanoic acid and (R)-phenylglycinol is refluxed in a suitable solvent (e.g., toluene) with azeotropic removal of water to yield the chiral bicyclic lactam.

-

Reductive Opening: The resulting lactam is subjected to stereoselective reduction. The choice of reducing agent is critical to control the stereochemical outcome at the C2 position.

-

Deprotection: The chiral auxiliary is removed, typically through hydrogenolysis.

-

Salt Formation: The free base of (R)-2-(4-Chlorophenyl)piperidine is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Chiral Resolution of Racemic 2-(4-Chlorophenyl)piperidine

An alternative and often practical approach is the resolution of a racemic mixture of 2-(4-Chlorophenyl)piperidine. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.

Experimental Protocol: Chiral Resolution via HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.

Figure 3: Workflow for the separation of enantiomers using chiral HPLC.

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD-H, is often effective for resolving piperidine derivatives[2][3][4].

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The exact ratio needs to be optimized for baseline separation.

-

Detection: UV detection at a suitable wavelength (e.g., 220-254 nm) is appropriate due to the presence of the chromophoric chlorophenyl group.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-2-(4-Chlorophenyl)piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group (typically in the range of 7.0-7.5 ppm), the methine proton at the C2 chiral center, and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring. For the free base of piperidine, the protons alpha to the nitrogen typically appear around 2.8 ppm, while the other ring protons are found at approximately 1.5-2.2 ppm[5][6]. The presence of the hydrochloride salt will likely shift these signals downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the chlorophenyl ring and the piperidine ring. The chemical shifts for the piperidine carbons are expected in the aliphatic region, with the carbons adjacent to the nitrogen appearing more downfield. For unsubstituted piperidine, the C2/C6 carbons appear around 47 ppm, C3/C5 around 27 ppm, and C4 around 25 ppm[7]. Substitution will alter these values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): Under EI conditions, the fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage. This would involve the cleavage of the bond between C2 and C3 or C2 and the chlorophenyl group, resulting in the formation of a stable iminium ion[8]. The mass spectrum of halogenated phenylpiperazines shows fragment ions corresponding to the halogenated benzoyl cations[5].

-

Electrospray Ionization (ESI-MS): As a softer ionization technique, ESI-MS of the hydrochloride salt is expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation patterns, likely involving the loss of small neutral molecules or cleavage of the piperidine ring[8][9][10].

Chiral High-Performance Liquid Chromatography (HPLC)

As mentioned in the synthesis section, chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. By comparing the retention time of the synthesized material with that of a racemic standard, the enantiomeric excess (ee) can be accurately quantified[2][3][4][11].

Prospective Pharmacological Profile and Mechanism of Action

While no specific pharmacological data for (R)-2-(4-Chlorophenyl)piperidine hydrochloride is readily available in the public domain, the structural motifs present in the molecule allow for informed speculation about its potential biological targets. The 2-arylpiperidine scaffold is a common feature in compounds targeting monoamine transporters and receptors in the central nervous system.

Potential as a Monoamine Transporter Inhibitor

Many arylpiperidine and arylpiperazine derivatives are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[7][12][13][14][15][16][17].

-

Dopamine Transporter (DAT): The 4-phenylpiperidine scaffold is a well-established pharmacophore for DAT inhibitors[18]. It is plausible that 2-(4-Chlorophenyl)piperidine could also exhibit affinity for DAT. The stereochemistry at the C2 position would likely play a crucial role in the potency and selectivity of this interaction.

-

Serotonin (SERT) and Norepinephrine (NET) Transporters: Various arylpiperidine derivatives have shown high affinity for SERT and NET[12][14][15][17][19]. The presence of the 4-chlorophenyl group could modulate the affinity and selectivity for these transporters.

Figure 4: Postulated mechanism of action via inhibition of monoamine transporters.

Interaction with Neurotransmitter Receptors

Arylpiperazine and arylpiperidine derivatives are also known to bind to various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors[20][21][22][23][24].

-

Dopamine Receptors (e.g., D₂, D₄): Some arylpiperazine derivatives with a 4-chlorophenyl group have shown high affinity for dopamine D₄ receptors[21][24].

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): The arylpiperazine moiety is a common feature in ligands for various serotonin receptor subtypes[20][22].

The specific binding profile of (R)-2-(4-Chlorophenyl)piperidine hydrochloride at these receptors would need to be determined experimentally through radioligand binding assays.

Safety and Handling

As with any novel chemical entity, (R)-2-(4-Chlorophenyl)piperidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related piperidine derivatives can be harmful if swallowed, cause skin and eye irritation, and may have other toxic effects. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All handling should be performed in a well-ventilated fume hood.

Future Directions and Research Applications

The lack of published pharmacological data for (R)-2-(4-Chlorophenyl)piperidine hydrochloride presents a clear opportunity for further research. Key areas of investigation should include:

-

In Vitro Pharmacological Profiling: A comprehensive screening of the compound's binding affinity and functional activity at a panel of monoamine transporters and CNS receptors is a critical first step.

-

Stereospecific Activity: Comparing the pharmacological profile of the (R)-enantiomer with the (S)-enantiomer and the racemic mixture will elucidate the stereochemical requirements for activity.

-

In Vivo Studies: Depending on the in vitro profile, in vivo studies in animal models of CNS disorders (e.g., depression, anxiety, Parkinson's disease) could be warranted to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the chlorophenyl and piperidine rings would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

Conclusion

(R)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral molecule with a structural framework that suggests potential as a modulator of CNS targets, particularly monoamine transporters and receptors. While its specific pharmacological profile remains to be elucidated, this guide provides a solid foundation for its synthesis, characterization, and future investigation. The detailed protocols and prospective analysis presented herein are intended to empower researchers to unlock the full potential of this intriguing compound and contribute to the ongoing quest for novel therapeutics for neurological and psychiatric disorders.

References

-

Orjales, A., Mosquera, R., Toledo, A., Pumar, M. C., García, N., Cortizo, L., Labeaga, L., & Innerárity, A. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512–5532. [Link]

-

Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (2017). Central Nervous System Agents in Medicinal Chemistry, 17(3), 229–238. [Link]

-

Chaudhary, P., Chaurasia, P., & Chaurasia, P. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Bioorganic & Medicinal Chemistry, 8(7), 1581–1591. [Link]

-

Nencetti, S., Demontis, G. C., Mazzoni, M. R., Betti, L., Banti, I., & Rossello, A. (2003). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco, 58(10), 781–788. [Link]

-

He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

-

Szałaj, N., Satała, G., Głuch-Lutwin, M., Więcek, M., Knez, D., Gobec, S., & Starowicz, K. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(21), 5139. [Link]

-

Berardi, F., Perrone, R., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Bioorganic & Medicinal Chemistry, 8(1), 167–174. [Link]

-

Wang, S., Li, Y., Zhang, Y., Li, J., & Zhang, A. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112224. [Link]

-

Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

-

Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Manera, C., Ghelardini, C., Gesi, M., Menicacci, A., Saccomanni, G., & Martinelli, A. (2004). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Bioorganic & Medicinal Chemistry Letters, 14(23), 5947–5951. [Link]

-

Lee, K., Lee, K., Lee, J., Kim, H., & Cheon, S. H. (2016). Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(9), 2269–2272. [Link]

-

(R)-2-(4-Chlorophenyl)piperidine hydrochloride. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Piperidine. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3023. [Link]

-

Martin, R. S., Henningsen, R. A., Suen, A., Apparsundaram, S., Leung, B., Jia, Z., Kondru, R. K., & Milla, M. E. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 327(2), 591–601. [Link]

-

Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. (2012). ACS Medicinal Chemistry Letters, 3(10), 817–820. [Link]

-

The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67. [Link]

-

Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Jäckel, C., Berts, C., & Carreira, E. M. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2173–2180. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Structure Modeling of the Norepinephrine Transporter. (2020). Biomolecules, 10(1), 102. [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. Retrieved January 6, 2026, from [Link]

-

Piperidine. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6562. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. [Link]

-

[PDF] Pharmacological screening of synthetic piperidine derivatives. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved January 6, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 6, 2026, from [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2014). ACS Medicinal Chemistry Letters, 5(10), 1083–1088. [Link]

-

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Binding affinity of antipsychotics drugs at neurotransmitter receptors. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

16.10: Fragmentation Patterns in Mass Spectra. (2020, August 22). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

Sources

- 1. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Racemic 2-(4-Chlorophenyl)piperidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive technical overview of Racemic 2-(4-Chlorophenyl)piperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets.[1][2] The introduction of a 4-chlorophenyl group at the 2-position of the piperidine ring creates a chiral center, leading to a racemic mixture with distinct physicochemical and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Properties

The foundational step in working with any chemical entity is to confirm its identity and understand its physical and chemical properties.

CAS Number: 37656-37-4[3]

While some databases may not explicitly label this CAS number as "racemic," the absence of stereochemical descriptors (such as R or S) typically indicates a mixture of stereoisomers.

Physicochemical Properties

A summary of the key computed and experimental properties of the parent compound and its hydrochloride salt is presented below. These properties are crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂N | Sigma-Aldrich |

| Molecular Weight | 232.15 g/mol | PubChem[4], Sigma-Aldrich |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| InChI Key | KJZPSLZQMISKHY-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | Cl.Clc1ccc(cc1)C2CCNCC2 | Sigma-Aldrich |

Synthesis of Racemic 2-(4-Chlorophenyl)piperidine

The synthesis of 2-substituted piperidines can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of an appropriate precursor. Below is a representative synthetic scheme based on established methods for piperidine synthesis.[2]

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for Racemic 2-(4-Chlorophenyl)piperidine.

Caption: Synthetic workflow for Racemic this compound.

Experimental Protocol: Intramolecular Reductive Amination

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available starting materials.

-

Dissolution: Dissolve 5-amino-1-(4-chlorophenyl)pentan-1-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the intermediate imine/enamine.

-

Reducing Agent: Slowly add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the reaction mixture at room temperature. The choice of a mild reducing agent is crucial to prevent the reduction of the ketone before cyclization.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the free base of racemic 2-(4-chlorophenyl)piperidine.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield Racemic this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of the final product.

Caption: Workflow for analytical characterization.

Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the chlorophenyl group and the aliphatic protons of the piperidine ring. The integration of these peaks should correspond to the number of protons in the structure. ¹³C NMR will confirm the number of unique carbon atoms. |

| LC-MS | Identity confirmation and molecular weight determination. | The mass spectrum should display a molecular ion peak corresponding to the mass of the free base [M+H]⁺. |

| RP-HPLC | Purity assessment and quantification. | A single major peak should be observed, and the purity can be calculated based on the area of this peak relative to the total peak area.[5] |

| FTIR | Functional group identification. | Characteristic absorption bands for N-H stretching (for the secondary amine hydrochloride), C-H aromatic and aliphatic stretching, and C-Cl stretching should be present. |

Sample Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a general-purpose method for assessing the purity of the compound and may require optimization.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Start with 10% B, increasing to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Applications in Research and Drug Development

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, including antihistamines, antipsychotics, and analgesics.[1][2] The incorporation of a 4-chlorophenyl group can significantly influence the pharmacological profile of the molecule by altering its lipophilicity, metabolic stability, and interaction with target proteins.

Derivatives of chlorophenyl-piperidine have been investigated for a range of biological activities. For instance, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown potential as analgesic compounds.[6] While specific research on the racemic 2-(4-chlorophenyl)piperidine is less prevalent in the provided search results, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.

The racemic nature of this compound also presents an opportunity for further investigation into the distinct biological activities of its individual enantiomers. Chiral separation and subsequent pharmacological evaluation of the (R)- and (S)-enantiomers could lead to the discovery of more potent and selective drug candidates.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or under a fume hood.

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.

Conclusion

Racemic this compound is a valuable chemical intermediate with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and methods for its analytical characterization. By understanding the fundamental properties and synthetic methodologies associated with this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with potential therapeutic applications.

References

-

PubChem. (R)-2-(4-Chlorophenyl)piperidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

- Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan J. Chem.

- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem.

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem.

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Available at: [Link]

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]/articles/PMC8538629/)

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 37656-37-4 [amp.chemicalbook.com]

- 4. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Chlorophenyl)piperidine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Chlorophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a critical parameter in pharmaceutical research and development. Recognizing the limited publicly available data for this specific compound, this document emphasizes the fundamental principles and robust experimental methodologies required to generate a reliable solubility profile. We present a detailed protocol for the gold-standard shake-flask method for thermodynamic solubility, discuss the critical influence of pH and pKa on the solubility of amine hydrochlorides, and provide a template for data presentation and interpretation. This guide is intended for researchers, formulation scientists, and analytical chemists working on the physicochemical characterization of active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug design and development. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility directly influences bioavailability, dissolution rate, and the feasibility of developing various dosage forms. Poor solubility can lead to incomplete absorption, high inter-subject variability, and ultimately, therapeutic failure.

2-(4-Chlorophenyl)piperidine is a substituted piperidine derivative. As a hydrochloride salt, its solubility is intrinsically linked to the pH of the aqueous medium. The molecule exists in equilibrium between its ionized, highly polar (and thus more water-soluble) piperidinium form and its non-ionized, less polar free base form. Understanding this equilibrium is paramount for predicting its behavior in the gastrointestinal tract and in various formulation vehicles.

This guide provides both the theoretical underpinnings and a practical, step-by-step methodology for characterizing the solubility of this compound.

Physicochemical Principles Governing Solubility

The solubility of this compound is not a single value but a profile dependent on several factors. As a salt of a weak base, its solubility in aqueous media is governed by the Henderson-Hasselbalch equation.

The dissociation equilibrium in water can be represented as:

R₂NH₂⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻

where R₂NH₂⁺ is the protonated, water-soluble piperidinium ion and R₂NH is the corresponding free base, which typically exhibits significantly lower aqueous solubility. The pH at which the concentrations of the ionized and non-ionized species are equal is the pKa of the conjugate acid.

The Influence of pH

At pH values significantly below the pKa, the equilibrium shifts to the left, favoring the protonated, more soluble form. As the pH of the solution approaches and surpasses the pKa, the concentration of the less soluble free base increases, which can lead to precipitation if its intrinsic solubility is exceeded. This relationship is visually represented in the diagram below.

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Chlorophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(4-Chlorophenyl)piperidine hydrochloride, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published spectra for this specific molecule, this guide synthesizes data from analogous structures—namely piperidine hydrochloride and para-substituted chlorobenzenes—to predict and interpret the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided for each technique, establishing a framework for the empirical validation and quality control of this compound in a research or drug development setting.[1][2][3][4] This document serves as a predictive reference for scientists and researchers, grounding its analysis in established spectroscopic principles.

Introduction and Molecular Structure

This compound is a secondary amine salt featuring a piperidine ring substituted at the 2-position with a 4-chlorophenyl group. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making its derivatives crucial subjects of study.[5] Spectroscopic analysis is fundamental to confirming the molecular structure, assessing purity, and ensuring the quality of such compounds.[4]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents. The protonation of the piperidine nitrogen significantly influences the electronic environment of the molecule, a key factor that is reflected across all spectroscopic methods.

Molecular Structure and Atom Numbering

The structure and atom numbering scheme used for spectral assignments throughout this guide are presented below. The chiral center at the C2 position implies that the adjacent methylene protons (C3) are diastereotopic, leading to more complex NMR spectra than in symmetric analogs.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, specific chemical shifts, multiplicities, and coupling constants are expected.[6]

Predicted ¹H NMR Spectrum

The protonation of the nitrogen atom causes a significant downfield shift for adjacent protons (H2, H6), which serve as a diagnostic feature. The 4-chlorophenyl group is expected to produce a characteristic AA'BB' system, appearing as two distinct doublets.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| NH ₂⁺ | 9.0 - 10.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |

| H 2'/ H 6' | 7.45 - 7.55 | Doublet | Protons ortho to the chlorine atom. |

| H 3'/ H 5' | 7.35 - 7.45 | Doublet | Protons meta to the chlorine atom. |

| H 2 | 3.8 - 4.0 | Multiplet | Methine proton, deshielded by both the N⁺ and the aryl group. |

| H 6 (axial/equatorial) | 3.1 - 3.4 | Multiplet | Methylene protons deshielded by the adjacent N⁺. |

| H 3, H 4, H 5 | 1.6 - 2.2 | Complex multiplets | Overlapping signals of the remaining piperidine ring protons. |

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, carbons adjacent to the protonated nitrogen (C2, C6) are shifted downfield. The aromatic carbon signals are influenced by the electronegative chlorine atom.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C 1' | 138 - 140 | Quaternary carbon attached to the piperidine ring. |

| C 4' | 133 - 135 | Quaternary carbon attached to chlorine. |

| C 2'/ C 6' | 129 - 131 | Aromatic CH carbons. |

| C 3'/ C 5' | 128 - 130 | Aromatic CH carbons. |

| C 2 | 60 - 63 | Methine carbon, deshielded by N⁺ and aryl group. |

| C 6 | 45 - 48 | Methylene carbon adjacent to N⁺.[7] |

| C 4 | 24 - 27 | Piperidine ring methylene carbon.[8] |

| C 3, C 5 | 22 - 25 | Remaining piperidine ring methylene carbons. |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent such as DMSO-d₆, D₂O, or CD₃OD. The choice of solvent is critical; protic solvents like D₂O may cause the exchange of the N-H protons, leading to their signal disappearance.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.

-

Acquisition: Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.

-

Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale using an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For this compound, the most prominent feature is the broad absorption band associated with the ammonium (-NH₂⁺-) group.[9][10][11][12]

| Predicted Wavenumber (cm⁻¹) | Functional Group/Vibration | Intensity/Description |

| 3200 - 2700 | N-H stretch (in -NH₂⁺-) | Strong, very broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Medium to Strong |

| 1620 - 1560 | N-H bend (in -NH₂⁺-) | Medium, characteristic of secondary amine salts.[13] |

| ~1595, ~1490 | Aromatic C=C stretch | Medium |

| ~1090 | Aromatic C-Cl stretch | Strong |

| ~830 | Aromatic C-H out-of-plane bend | Strong (indicative of 1,4-disubstitution) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and recording a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.[14][15] The analysis is performed on the free base, 2-(4-Chlorophenyl)piperidine, as the HCl is lost upon vaporization and ionization.

Predicted Molecular Ion: The free base has a molecular formula of C₁₁H₁₄ClN. The presence of chlorine, with its two common isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), will result in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion (M⁺) will appear as two peaks:

-

m/z 195 (for the ³⁵Cl isotope)

-

m/z 197 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.

Predicted Fragmentation Pathway

The primary fragmentation pathway under Electron Ionization (EI) is typically α-cleavage adjacent to the nitrogen atom, which is a site of radical stabilization.[16]

Caption: Predicted EI-MS fragmentation of 2-(4-Chlorophenyl)piperidine.

| Predicted m/z | Proposed Fragment Ion | Notes |

| 195 / 197 | [C₁₁H₁₄ClN]⁺˙ | Molecular ion (M⁺), showing 3:1 isotopic pattern. |

| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, a very common fragment. |

| 84 | [C₅H₁₀N]⁺ | Formed by α-cleavage, loss of the chlorophenyl radical. A highly stable iminium ion. |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or the output of a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[17] The primary chromophore in this compound is the 4-chlorophenyl group.

Predicted Absorption Maxima (λ_max): The chlorobenzene chromophore is expected to exhibit two main absorption bands corresponding to π → π* transitions.[18]

| Predicted λ_max (nm) | Transition | Notes |

| ~225 nm | π → π | High-energy transition, strong absorption. |

| ~270 nm | π → π | Lower-energy transition, weaker absorption, may show fine structure. |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Spectrum Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the substitution pattern. IR spectroscopy provides definitive evidence of the secondary amine salt functional group. Mass spectrometry confirms the molecular weight of the free base and reveals characteristic fragmentation patterns, while UV-Vis spectroscopy characterizes the electronic properties of the chlorophenyl chromophore. The predictive data and protocols outlined in this guide provide a robust framework for the verification, characterization, and quality control of this important pharmaceutical building block.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Heacock, R. A., & Marion, L. (2011). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

-

SpectraBase. Piperidine hydrochloride - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. [Link]

-

Cabana, A., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

-

PubChem. Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

Howard, P. (2025). Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media. [Link]

-

Khalilov, L. M., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

-

A-Team. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. A-Team. [Link]

-

Kuhn, S., et al. (2022). NMR shift prediction from small data quantities. PMC - NIH. [Link]

-

American Pharmaceutical Review. Spectroscopy. [Link]

-

Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2024). [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

-

LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

ResearchGate. (2019). Figure 4. UV-Vis spectra in chloroform: 1 -twice protonated form of.... [Link]

-

Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

UNCW Institutional Repository. (2003). Using computational methods to predict NMR spectra for polyether compounds. [Link]

-

SciELO. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Representative 2‐substituted piperidine containing natural products. [Link]

-

NIST. Piperidine hydrochloride. NIST Chemistry WebBook. [Link]

-

PMC - NIH. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. [Link]

-

ResearchGate. Normalized UV/Vis spectra (CH2Cl2) of the compounds indicated. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

SciELO. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]

-

SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc. [Link]

-

PMC - PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Current Protocols. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. paulrpalmer.com [paulrpalmer.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. malvesfalcao.com [malvesfalcao.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. spectrabase.com [spectrabase.com]

- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fdbio-rptu.de [fdbio-rptu.de]

- 18. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of 2-(4-Chlorophenyl)piperidine Hydrochloride

For Immediate Release

This whitepaper delves into the historical context and discovery of 2-(4-Chlorophenyl)piperidine hydrochloride, a key heterocyclic scaffold that has played a significant role in the landscape of central nervous system (CNS) drug discovery. While the specific moment of its first synthesis is not prominently documented in readily available historical records, its emergence can be understood within the broader explosion of research into psychopharmacological agents in the mid-20th century. The piperidine motif, a saturated six-membered nitrogen-containing heterocycle, has long been recognized as a privileged structure in medicinal chemistry due to its prevalence in natural alkaloids and its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2]

The Post-War Boom in Psychopharmacology: A Fertile Ground for Discovery

The period following World War II, particularly the 1950s and 1960s, witnessed a paradigm shift in the treatment of mental illness, largely driven by the serendipitous discovery of the first effective psychotropic medications. The introduction of chlorpromazine in the early 1950s as the first antipsychotic agent ignited a fervent search for novel compounds with activity in the central nervous system.[3] This era was characterized by a strategy of synthesizing and screening large libraries of chemical compounds, often based on modifications of known bioactive molecules. The piperidine ring, due to its structural resemblance to endogenous neurotransmitters and its presence in established drugs, became a focal point for synthetic chemists.[1][4]

The exploration of aryl-substituted piperidines was a logical progression, aiming to modulate the pharmacological activity of the core piperidine structure. The introduction of an aryl group, such as a phenyl or substituted phenyl ring, at the 2-position of the piperidine core, creates a chiral center and introduces a key pharmacophoric element capable of interacting with various biological targets within the CNS.

The Emergence of 2-(Aryl)piperidines: A Scaffold for CNS-active Agents